molecular formula C9H14BNO5S B2711408 [4-[[[2-(Methoxy)ethyl]amino]sulfonyl]phenyl]boronic acid CAS No. 1032825-28-7

[4-[[[2-(Methoxy)ethyl]amino]sulfonyl]phenyl]boronic acid

Cat. No.: B2711408
CAS No.: 1032825-28-7
M. Wt: 259.08
InChI Key: PNNBBUKGGKVDKY-UHFFFAOYSA-N
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Description

[4-[[[2-(Methoxy)ethyl]amino]sulfonyl]phenyl]boronic acid is a boronic acid derivative known for its unique chemical properties and potential applications in various fields of science and industry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a sulfonamide group and a methoxyethylamine group. The combination of these functional groups imparts distinct reactivity and versatility to the compound.

Preparation Methods

The synthesis of [4-[[[2-(Methoxy)ethyl]amino]sulfonyl]phenyl]boronic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the sulfonamide group: This can be achieved by reacting 4-aminophenylboronic acid with methoxyethylamine in the presence of a sulfonyl chloride reagent.

    Introduction of the boronic acid group: The boronic acid functionality can be introduced through a reaction with boronic acid derivatives or by direct borylation of the phenyl ring.

    Purification and isolation: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired this compound in high purity.

Chemical Reactions Analysis

[4-[[[2-(Methoxy)ethyl]amino]sulfonyl]phenyl]boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides using oxidizing agents like hydrogen peroxide or sodium periodate.

    Reduction: The compound can be reduced to form boronic alcohols or boronic ethers using reducing agents such as sodium borohydride.

    Coupling reactions: The boronic acid group can undergo Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.

Scientific Research Applications

[4-[[[2-(Methoxy)ethyl]amino]sulfonyl]phenyl]boronic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound is utilized in the development of boron-containing drugs and as a tool for studying enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of advanced materials, such as boron-containing polymers and catalysts.

Comparison with Similar Compounds

[4-[[[2-(Methoxy)ethyl]amino]sulfonyl]phenyl]boronic acid can be compared with other boronic acid derivatives, such as:

    Phenylboronic acid: Lacks the sulfonamide and methoxyethylamine groups, resulting in different reactivity and applications.

    4-Sulfonamidophenylboronic acid: Contains a sulfonamide group but lacks the methoxyethylamine group, leading to variations in its chemical behavior and biological activity.

    4-Methoxyphenylboronic acid: Contains a methoxy group but lacks the sulfonamide and methoxyethylamine groups, affecting its overall properties and uses.

Properties

IUPAC Name

[4-(2-methoxyethylsulfamoyl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BNO5S/c1-16-7-6-11-17(14,15)9-4-2-8(3-5-9)10(12)13/h2-5,11-13H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNNBBUKGGKVDKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)S(=O)(=O)NCCOC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

n-Butyllithium (2.5M in hexanes, 8.36 mL, 20.89 mmol) was added dropwise to a solution of 4-bromo-N-[2-(methoxy)ethyl]benzenesulfonamide (0.5 g, 1.72 mmol) and triisopropylborate (4.8 mL, 20.89 mmol) in THF (15 mL) at −78° C. The mixture was stirred at −78° C. for 3 h and allowed to warm up to ambient temperature, stirred at ambient temperature overnight. The mixture was quenched with water (5 mL) and concentrated. The crude product was purified by chromatography on a silica gel column using 0 to 30% 2M NH3 in MeOH/CH2Cl2 to give 400 mg (89%) of [4-({[2-(methoxy)ethyl]amino}sulfonyl)phenyl]boronic acid as a white solid. 1H NMR (400 MHz, DMSO-d6): δ 8.06-7.28 (m, 4H), 3.25-3.19 (m, 2H), 3.16-3.06 (m, 3H), 2.88-2.74 (m, 2H); LRMS (ESI), m/z 258 (M−H).
Quantity
8.36 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
4.8 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

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